
Trigochinin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trigochinin C is a daphnane-type diterpenoid isolated from the plant Trigonostemon chinensis. This compound is part of a larger group of diterpenoids known for their complex structures and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trigochinin C involves multiple steps, including the isolation of the compound from the plant Trigonostemon chinensis. The process typically begins with the extraction of the plant material using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound. The detailed synthetic routes and reaction conditions are documented in scientific literature, highlighting the use of various reagents and catalysts .
Industrial Production Methods: Industrial production of this compound is not widely established due to the complexity of its synthesis. advancements in synthetic chemistry and biotechnology may pave the way for scalable production methods in the future. Current research focuses on optimizing the extraction and purification processes to increase yield and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: Trigochinin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in halogenated derivatives or other modified structures .
Aplicaciones Científicas De Investigación
Trigochinin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with anti-cancer, anti-HIV, and neuroprotective properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of Trigochinin C involves its interaction with specific molecular targets and pathways. It is known to modulate various cellular processes, including apoptosis (programmed cell death) and cell proliferation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to the activation or inhibition of downstream signaling pathways .
Comparación Con Compuestos Similares
Trigochinin C is part of the daphnane-type diterpenoids, which include several other compounds with similar structures and biological activities. Some of the similar compounds are:
- Trigochinin A
- Trigochinin B
- Genkwanine
- Resiniferatoxin
Uniqueness: this compound stands out due to its unique structural features and specific biological activities. Compared to other daphnane-type diterpenoids, this compound has shown distinct anti-cancer and neuroprotective properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C38H42O11 |
|---|---|
Peso molecular |
674.7 g/mol |
Nombre IUPAC |
[(1R,2S,4S,5S,6R,8R,9S,10R,11R,13S,15S,16R,18S,19R)-5,9-diacetyloxy-18-hydroxy-4,8,16-trimethyl-13-phenyl-18-prop-1-en-2-yl-7,12,14,17-tetraoxahexacyclo[11.3.1.16,8.111,15.01,10.02,6]nonadecan-19-yl] benzoate |
InChI |
InChI=1S/C38H42O11/c1-19(2)35(42)29-21(4)36-26-18-20(3)28(43-22(5)39)37(26)33(45-32(41)24-14-10-8-11-15-24)34(7,48-37)30(44-23(6)40)27(36)31(35)47-38(46-29,49-36)25-16-12-9-13-17-25/h8-17,20-21,26-31,33,42H,1,18H2,2-7H3/t20-,21+,26-,27-,28-,29-,30-,31+,33+,34+,35-,36-,37+,38-/m0/s1 |
Clave InChI |
VZHYQMPVSVXQOQ-ZTWATEOSSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@]34[C@@H]([C@H]5[C@]([C@@H]([C@@H]3[C@@H]([C@@]6([C@H]([C@@]2([C@H]1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)O[C@](O5)(O4)C8=CC=CC=C8)(C(=C)C)O)C |
SMILES canónico |
CC1CC2C34C(C5C(C(C3C(C6(C(C2(C1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)OC(O5)(O4)C8=CC=CC=C8)(C(=C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
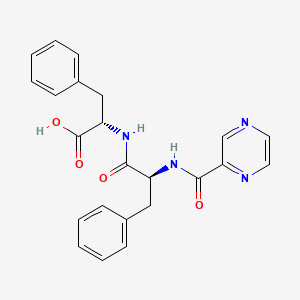
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
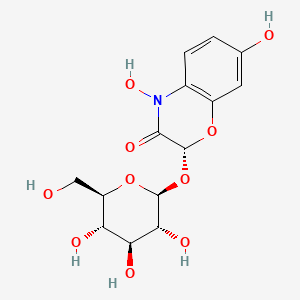
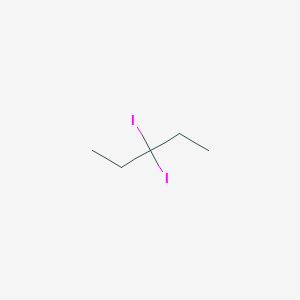

![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
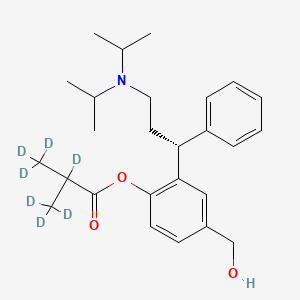
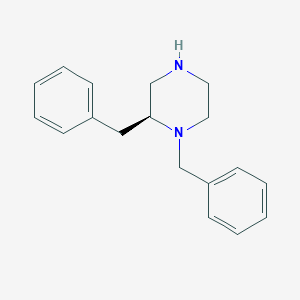


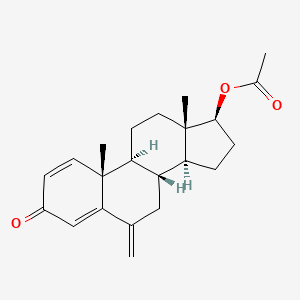
![methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13447535.png)

